
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane is a chemical compound with the molecular formula C10H18N2O4 It is characterized by the presence of a cyclohexane ring substituted with two nitro groups and a methyl-nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane typically involves the nitration of cyclohexane derivatives. One common method is the reaction of cyclohexanone with nitroalkanes under acidic conditions. The reaction proceeds through the formation of an intermediate nitroalkene, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to amines or hydroxylamines using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methyl-1-nitropropyl)-1-nitrocyclopentane
- 4-(1-Methyl-1-nitropropyl)benzophenone
- Benzene, 1-(1-methyl-1-nitropropyl)-4-nitro
Uniqueness
1-(1-Methyl-1-nitropropyl)-1-nitrocyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
52755-26-7 |
|---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-nitro-1-(2-nitrobutan-2-yl)cyclohexane |
InChI |
InChI=1S/C10H18N2O4/c1-3-9(2,11(13)14)10(12(15)16)7-5-4-6-8-10/h3-8H2,1-2H3 |
Clave InChI |
JGDVBWIUHFZXOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1(CCCCC1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


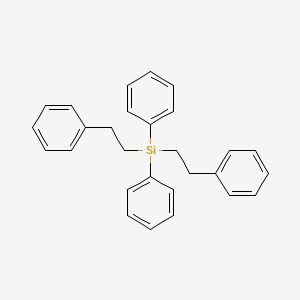

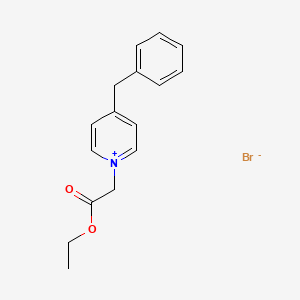
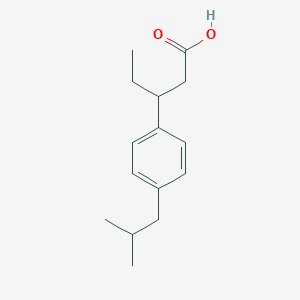


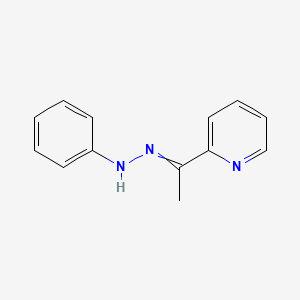
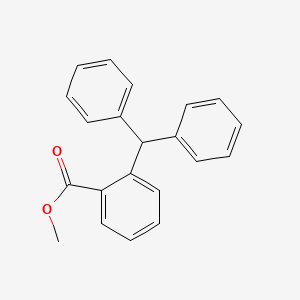
![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)
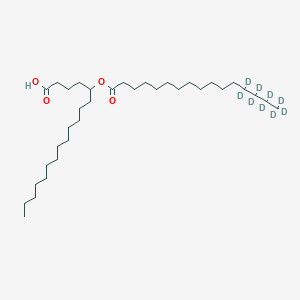



![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)
